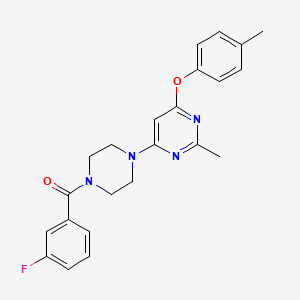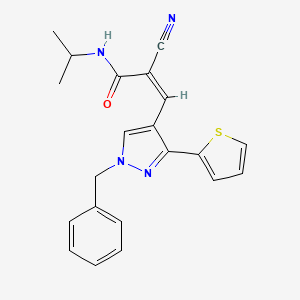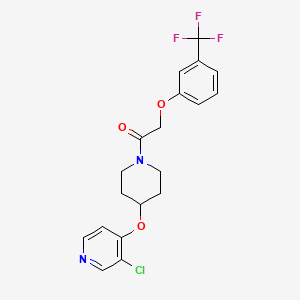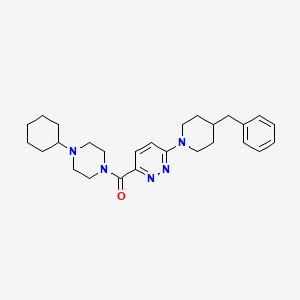
(3-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Fluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23FN4O2 and its molecular weight is 406.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential PET Imaging Application
The compound has been explored in the synthesis of potential PET (Positron Emission Tomography) imaging agents for neurological conditions such as Parkinson's disease. For instance, a related compound, HG-10-102-01, was synthesized for imaging LRRK2 enzyme activity in Parkinson's disease, demonstrating the role of similar compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Biological Activity
Research into compounds with similar frameworks has shown significant biological activities, including antibacterial properties. For example, triazole analogues of piperazine exhibited notable antibacterial activity against various human pathogenic bacteria, suggesting the potential of structurally related compounds for developing new antibacterial agents (Nagaraj et al., 2018).
Analytical Techniques
In the realm of analytical chemistry, specific methodologies have been developed to analyze and characterize compounds of similar complexity. For example, nonaqueous capillary electrophoresis has been applied for the separation and analysis of related compounds, underlining the importance of sophisticated analytical methods in the quality control of complex chemical entities (Ye et al., 2012).
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-16-6-8-20(9-7-16)30-22-15-21(25-17(2)26-22)27-10-12-28(13-11-27)23(29)18-4-3-5-19(24)14-18/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVUHDVWWBFBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2706729.png)
![ethyl 4-(7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate](/img/structure/B2706730.png)
![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706733.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2706737.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2706739.png)
![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.4]octane-1,6-dicarboxylate](/img/structure/B2706741.png)



![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)
![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)
